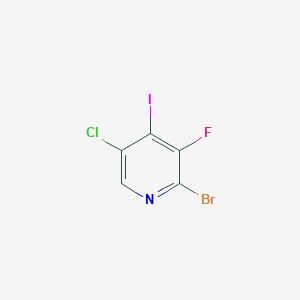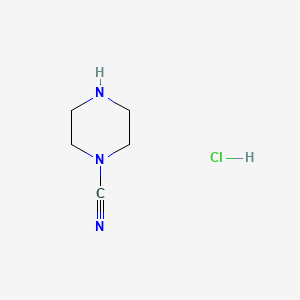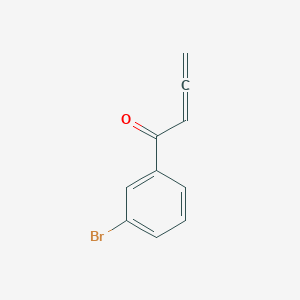
1-(3-Bromophenyl)-2,3-butadien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromophenyl)-2,3-butadien-1-one is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a propadienyl group attached to a 3-bromophenyl ketone, making it an interesting subject for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Bromophenyl)-2,3-butadien-1-one can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling of aryl boronic acids with acyl chlorides at room temperature under phosphine-free conditions . This method offers excellent yields and overcomes common disadvantages of traditional Friedel-Crafts acylation procedures.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of advanced catalytic methods to ensure high efficiency and yield. The use of pure silica or other catalysts can significantly enhance the reaction rates and yields .
化学反応の分析
Types of Reactions
1-(3-Bromophenyl)-2,3-butadien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学的研究の応用
1-(3-Bromophenyl)-2,3-butadien-1-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: Its potential biological activity makes it a candidate for studies related to cell function and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
作用機序
The mechanism of action of 1-(3-Bromophenyl)-2,3-butadien-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the conjugate addition of nucleophiles to the carbonyl group, followed by subsequent reactions that lead to the formation of various products .
類似化合物との比較
1-(3-Bromophenyl)-2,3-butadien-1-one can be compared with other similar compounds, such as:
α-Bromo-α,β-unsaturated ketones: These compounds share similar structural features and undergo comparable chemical reactions.
Aldehydes and Ketones: These compounds are widely used in organic synthesis and exhibit similar reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various applications.
特性
InChI |
InChI=1S/C10H7BrO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3-7H,1H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYVZARHEUITKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(=O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aS,7aR)-4,5,5,6-tetramethyl-2-(2-methylpropyl)-4,6,7,7a-tetrahydro-3aH-benzo[d][1,3,2]dioxaborole](/img/structure/B8256082.png)
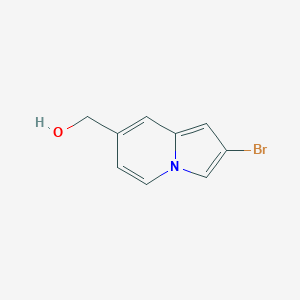
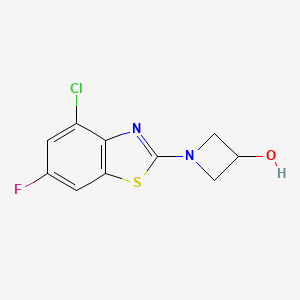
![azane;3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid](/img/structure/B8256102.png)
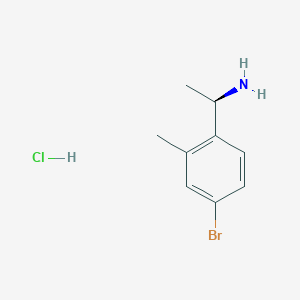
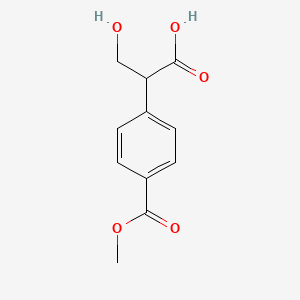
![N-[2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]quinoline-2-carboxamide](/img/structure/B8256135.png)
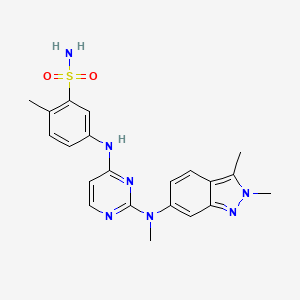
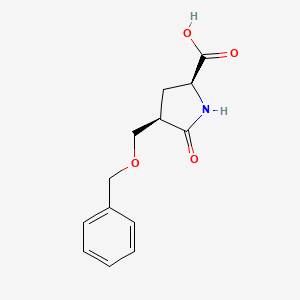
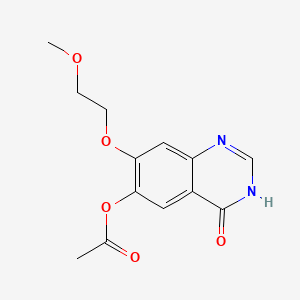
![Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate](/img/structure/B8256156.png)

